N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-22(20-10-6-3-7-11-20)21(25)18-23-13-15-24(16-14-23)28(26,27)17-12-19-8-4-2-5-9-19/h2-12,17H,13-16,18H2,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQOINJQVSUOMT-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring, which is often associated with various biological activities, including anticonvulsant and anticancer properties.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. In a study evaluating various derivatives, it was found that certain analogs demonstrated efficacy in animal models of epilepsy, particularly using the maximal electroshock (MES) test.
Key Findings:
- Efficacy in Animal Models : The compound was tested against seizures induced by MES and pentylenetetrazole (PTZ). The results showed varying degrees of protection against seizures, with some derivatives exhibiting higher potency than others.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups influenced the anticonvulsant activity. For example, modifications to the piperazine moiety significantly altered the efficacy of the compounds tested.
- Toxicity Assessment : Acute neurological toxicity was assessed using the rotarod test, ensuring that while evaluating efficacy, safety profiles were also established.
| Compound ID | MES Efficacy (mg/kg) | Toxicity Assessment | Notes |
|---|---|---|---|
| 12 | 100 at 0.5 h | Moderate | Effective against MES |
| 19 | 300 at 0.5 h | Low | High potency observed |
| 24 | 100 at 0.5 h | Moderate | Lipophilic properties noted |
Anticancer Activity
In addition to anticonvulsant effects, this compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.
Research Insights:
- Cell Line Testing : The compound was evaluated against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays to assess cell viability and proliferation.
- Mechanism of Action : The ability of these compounds to direct tumor cells towards apoptotic pathways suggests a potential mechanism for their anticancer activity.
- Caspase Activation : Analysis revealed that certain derivatives activate caspase pathways, which are crucial for apoptosis.
Case Studies
A notable case study involved a derivative of this compound that demonstrated both anticonvulsant and anticancer properties in preclinical models. The study highlighted the dual-action potential of this compound class, suggesting further investigation into its therapeutic applications.
Summary of Case Study:
- Objective : Evaluate dual pharmacological effects.
- Methods : In vivo testing on seizure models and in vitro assays on cancer cell lines.
- Results : Significant anticonvulsant protection alongside notable cytotoxic effects on cancer cells were observed.
Comparison with Similar Compounds
N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide Derivatives
Example Compound: N-Methyl-2-(4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazin-1-yl)-N-phenylacetamide (29d)
- Key Differences: Sulfonyl Group Replacement: The target compound’s styrenylsulfonyl moiety is replaced with a propanoyl-benzooxazinone group in 29d.
Sulfonylpiperazine-Based Analogs
Example Compound : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
- Key Differences: Sulfonyl Substituent: The styrenylsulfonyl group is replaced with a toluenesulfonyl (tosyl) group. Acetamide Substituent: The N-phenyl group in the target compound is substituted with a 4-fluorophenyl group. The electron-withdrawing fluorine may increase metabolic stability .
Piperazinyl Acetamides with Heterocyclic Modifications
Example Compound : 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS: 587004-28-2)
- Key Differences :
- Piperazine Substitution : A 4-methoxyphenyl group replaces the sulfonylstyrenyl moiety.
- Acetamide Modification : The N-methyl-N-phenyl group is replaced with a benzothiazolylphenyl group.
- Functional Implications : The methoxy group enhances hydrophilicity, while the benzothiazole may confer fluorescence or metal-binding properties absent in the target compound .
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
